Chrysosplenol D

描述

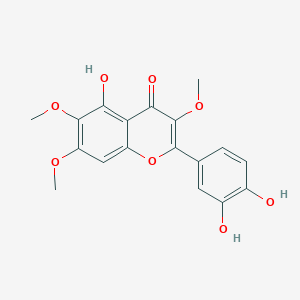

Chrysosplenol D is a flavonol, a type of flavonoid, which is a naturally occurring compound found in various plants. It is particularly abundant in the plant Artemisia annua. This compound has garnered significant attention due to its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities .

准备方法

合成路线和反应条件

金丝桃苷D可以通过各种化学反应合成,这些反应涉及合适的先驱体。 一种常见的方法是使用甲基化试剂在受控条件下对槲皮素(一种黄酮类化合物)进行甲基化 . 该反应通常需要催化剂以及特定的温度和压力条件才能确保获得所需的产物。

工业生产方法

金丝桃苷D的工业生产通常涉及从天然来源(如青蒿)中提取。 提取过程包括溶剂提取、纯化和结晶等步骤,以分离出纯形式的化合物 .

化学反应分析

反应类型

金丝桃苷D会经历各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团。

取代: 取代反应可以将新的官能团引入分子中.

常用的试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 条件因所需反应而异,包括特定的温度、压力和溶剂 .

形成的主要产物

从这些反应中形成的主要产物取决于反应类型和使用的试剂。 例如,氧化会导致形成不同的氧化黄酮醇衍生物,而取代会导致引入新的官能团,增强化合物的特性 .

科学研究应用

Anticancer Properties

Mechanism of Action

Chrysosplenol D has been shown to exert significant anticancer effects, particularly against oral squamous cell carcinoma (OSCC). Research indicates that it triggers apoptosis through the activation of heme oxygenase-1 (HO-1) and suppression of the mitogen-activated protein kinase (MAPK) pathway. Specifically, this compound reduces cell viability and induces G2/M phase arrest in cancer cells, leading to increased expression of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, which inhibit cell proliferation .

Case Studies

- Study on OSCC : A study demonstrated that this compound treatment resulted in decreased levels of cyclins (A, B, D3, E2) and CDKs (CDK2, CDK4, CDK6), correlating with G2/M phase arrest. The findings suggest that this compound may regulate the cell cycle by disrupting cyclin-CDK complexes through upregulation of CDK inhibitors .

- Triple-Negative Breast Cancer : In another study, this compound was found to activate ERK1/2 pathways and induce autophagy in MDA-MB-231 breast cancer cells. This compound increased reactive oxygen species (ROS) levels and led to lysosomal aberrations, highlighting its potential as a therapeutic agent against aggressive cancer types .

Antioxidant Activity

This compound has been identified as a significant contributor to the antioxidant properties of extracts from Matricaria chamomilla (German chamomile). It plays a role in scavenging free radicals and protecting cells from oxidative stress .

Data Table: Antioxidant Activity Comparison

| Source | Compound | Antioxidant Activity (%) |

|---|---|---|

| Matricaria chamomilla | This compound | 37.76 - 65.89 |

| Artemisia annua | Casticin | 29.39 - 64.95 |

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting croton oil-induced ear edema in animal models. This suggests its potential application in treating inflammatory conditions .

Potential in Drug Development

The unique properties of this compound position it as a promising candidate for drug development in oncology and other therapeutic areas. Its ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it an attractive target for further research.

Future Directions

- Clinical Trials : More clinical studies are needed to evaluate the safety and efficacy of this compound in human subjects.

- Combination Therapies : Investigating the synergistic effects of this compound with existing chemotherapeutic agents could enhance treatment outcomes for cancer patients.

作用机制

金丝桃苷D通过各种分子靶点和途径发挥作用。 它通过激活ERK1/2途径诱导癌细胞凋亡,导致线粒体膜电位损失和活性氧物种产生增加 . 它还调节血红素加氧酶-1和其他自噬相关蛋白的表达,有助于其抗癌作用 .

相似化合物的比较

类似的化合物

木犀草素: 另一种存在于青蒿中具有类似抗癌特性的黄酮醇。

槲皮素: 一种众所周知的黄酮类化合物,具有抗氧化和抗炎特性。

山奈酚: 一种具有抗癌和心脏保护作用的黄酮类化合物

独特性

金丝桃苷D的独特之处在于其特定的分子结构,使其可以选择性地诱导某些癌细胞系的凋亡。 它能够激活ERK1/2途径并调节自噬相关蛋白,使其区别于其他类似化合物 .

生物活性

Chrysosplenol D (CHD), a flavonol derived from Artemisia annua, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications, supported by various studies and case analyses.

Overview of this compound

- Chemical Structure : this compound is a flavonoid compound with the CAS number 14965-20-9.

- Source : Primarily extracted from the herb Artemisia annua, known for its medicinal properties.

Biological Activities

This compound exhibits a range of biological activities including:

- Anticancer Effects : CHD has been shown to induce apoptosis in various cancer cell lines, including oral squamous cell carcinoma (OSCC) and prostate cancer.

- Antimicrobial Activity : It acts as an efflux pump inhibitor, enhancing the efficacy of antibiotics and exhibiting antibacterial and antifungal properties.

- Anti-inflammatory Properties : CHD reduces inflammation, as evidenced by its ability to inhibit croton oil-induced ear edema in animal models.

1. Anticancer Mechanisms

This compound's anticancer effects are primarily mediated through:

- Induction of Apoptosis : CHD triggers apoptosis via the upregulation of heme oxygenase-1 (HO-1) and suppression of the MAPK signaling pathway. Studies have shown that treatment with CHD leads to cell cycle arrest at the G2/M phase and increased expression of apoptotic markers such as cleaved poly (ADP-ribose) polymerase (PARP) .

2. Antimicrobial Mechanisms

CHD enhances antibiotic activity by inhibiting bacterial efflux pumps, which are responsible for drug resistance. This property makes it a promising candidate for combination therapies against resistant strains .

3. Anti-inflammatory Mechanisms

In animal models, CHD has demonstrated significant anti-inflammatory effects, reducing edema and inflammatory cytokine levels .

Case Study 1: Anticancer Activity in OSCC

A study focused on the effects of CHD on OSCC reported that it significantly reduced cell viability and induced apoptosis through various pathways. The study utilized annexin V/propidium iodide staining to confirm apoptotic cell death and noted changes in autophagy-related proteins .

Case Study 2: Prostate Cancer Inhibition

Research conducted on DU145 and PC-3 prostate cancer cell lines showed that CHD treatment led to increased oxidative stress and autophagy, correlating with reduced tumor growth in xenograft models . The findings suggest a dual mechanism involving both apoptosis induction and autophagy modulation.

Summary of Research Findings

This compound exhibits notable biological activities with significant implications for cancer therapy and antimicrobial treatments. The following table summarizes key findings across different studies:

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-12-7-11-13(14(21)17(12)24-2)15(22)18(25-3)16(26-11)8-4-5-9(19)10(20)6-8/h4-7,19-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWLLSQTJBXAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933694 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14965-20-9 | |

| Record name | Chrysoplenol D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHRYSOPLENOL D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV8SR5RV6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Chrysosplenol D's anticancer activity?

A: this compound exhibits anticancer activity through multiple mechanisms. It induces apoptosis (programmed cell death) in various cancer cell lines, including oral squamous cell carcinoma [, , , , , ] and triple-negative breast cancer [, ]. This apoptotic effect is mediated by several pathways, including the suppression of the MAPK pathway [, , ] and the activation of heme oxygenase-1 (HO-1) expression []. Additionally, this compound can trigger autophagy [, ], a cellular process involved in degrading and recycling cellular components, which can contribute to its anticancer effects.

Q2: How does this compound interact with the MAPK pathway?

A: this compound downregulates key proteins in the MAPK signaling pathway, including PI3K/AKT, ERK, JNK, and p38 MAPK [, ]. This downregulation leads to enhanced activation of cleaved poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis []. Notably, inhibiting these pathways further enhances this compound-induced apoptosis, highlighting the importance of MAPK suppression in its anticancer activity [].

Q3: What is the role of heme oxygenase-1 (HO-1) in this compound-induced apoptosis?

A: this compound upregulates HO-1 expression, which appears crucial for its apoptotic effects []. Interestingly, clinical data analysis revealed that patients with head and neck cancer tend to have lower HO-1 expression compared to individuals without the disease []. This observation suggests that HO-1 may play a protective role against cancer development, and its upregulation by this compound might contribute to its anticancer properties.

Q4: Beyond apoptosis, does this compound influence other cellular processes relevant to cancer?

A: Yes, this compound has been shown to induce cell cycle arrest at the G2/M phase in oral squamous cell carcinoma [] and either the S-phase or the G2/M-phase in triple-negative breast cancer cells []. This arrest prevents the uncontrolled proliferation characteristic of cancer cells, further contributing to its anticancer effects.

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C18H16O8, and its molecular weight is 360.32 g/mol [].

Q6: What are the key structural features of this compound revealed by spectroscopic analyses?

A: this compound's structure has been elucidated using various spectroscopic techniques, including UV, IR, NMR (1H & 13C), HRESIMS, and HSQC [, , , , , , , ]. These analyses confirmed its identity as a flavonol, a subclass of flavonoids, characterized by a hydroxyl group at the 3-position and a double bond between carbons 2 and 3 in the C ring. The presence of specific functional groups and their spatial arrangement, as revealed by these spectroscopic methods, contributes to its unique biological activity.

Q7: What in vitro models have been used to investigate the anticancer activity of this compound?

A7: Researchers have employed various human cancer cell lines to study the effects of this compound in vitro. These include:

- Oral squamous cell carcinoma (OSCC): HSC-3, SCC-25 []

- Triple-negative breast cancer (TNBC): MDA-MB-231, CAL-51, CAL-148 [, ]

- Other cancer cell lines: MCF7 (breast cancer), A549 (lung cancer), MIA PaCa-2 (pancreatic cancer), PC-3 (prostate cancer) [, , ]

Q8: What in vivo models have been used to evaluate the anticancer potential of this compound?

A8: The in vivo efficacy of this compound has been investigated using:

- Chick chorioallantoic membrane (CAM) assay: This model demonstrated the ability of this compound to inhibit MDA-MB-231 tumor growth in vivo [, ].

- Mouse model of LPS-induced acute lung injury: this compound showed protective effects in this model, reducing lung injury, inflammation, oxidative stress, and apoptosis [].

Q9: What analytical techniques are commonly employed for the identification and quantification of this compound?

A9: Several analytical methods are used for analyzing this compound:

- High-performance liquid chromatography coupled with diode-array and mass spectrometric detection (HPLC-DAD-MS): This technique allows for the separation, identification, and quantification of this compound in complex mixtures, such as plant extracts [, , ].

- High-performance thin-layer chromatography (HPTLC): This method provides a rapid and efficient way to analyze this compound content in plant material, contributing to quality control assessments [, ].

- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR provides detailed structural information about this compound, including the arrangement of atoms and functional groups [, , , , ].

- Mass Spectrometry (MS): MS techniques, such as HRESIMS, help determine the molecular weight and fragmentation patterns of this compound, aiding in its identification and characterization [, , , ].

Q10: Does this compound interact with drug transporters or metabolizing enzymes?

A: While specific information on this compound's interactions with drug transporters is limited, studies show that it undergoes metabolism in rats. After oral administration of Artemisia annua extracts containing this compound, it is primarily found in its conjugated form, mainly as glucuronidated metabolites []. This finding suggests that this compound is subject to phase II metabolism, potentially involving UDP-glucuronosyltransferases (UGTs). Understanding these metabolic pathways is crucial for optimizing its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。